Bis(isocyanatomethyl)benzene

Übersicht

Beschreibung

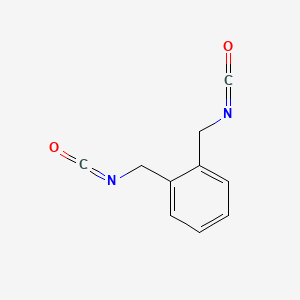

Bis(isocyanatomethyl)benzene is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

1,2-bis(isocyanatomethyl)benzene, also known as Bis(isocyanatomethyl)benzene or Xylylene diisocyanate, is a type of isocyanate . Isocyanates are highly reactive molecules that are used in the production of polyurethane products. They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers, which are components of polyurethane foams, thermoplastic elastomers, spandex fibers, and polyurethane paints .

Mode of Action

The mode of action of 1,2-bis(isocyanatomethyl)benzene involves a reaction with compounds containing alcohol (hydroxyl) groups. This reaction forms a urethane linkage, which is the basis for polyurethane polymers . The reaction is highly exothermic, meaning it releases heat, and it occurs rapidly, which is why isocyanates are useful in the production of foams .

Biochemical Pathways

The primary biochemical pathway involved in the action of 1,2-bis(isocyanatomethyl)benzene is the formation of polyurethane polymers. This occurs through a polymerization reaction, where multiple smaller molecules (monomers) combine to form a larger molecule (polymer). In this case, the isocyanate reacts with a compound containing alcohol groups to form the polymer .

Pharmacokinetics

They can cause irritation to the skin and mucous membranes, and prolonged exposure can lead to sensitization and isocyanate asthma .

Result of Action

The primary result of the action of 1,2-bis(isocyanatomethyl)benzene is the formation of polyurethane polymers. These polymers have a wide range of applications, including the production of foams, paints, and elastomers . On the other hand, exposure to isocyanates can lead to health effects such as skin irritation, respiratory sensitization, and in severe cases, asthma .

Action Environment

The action of 1,2-bis(isocyanatomethyl)benzene is influenced by various environmental factors. For instance, the reaction with alcohol groups occurs more rapidly at higher temperatures . Additionally, the presence of moisture can cause isocyanates to react and form amines and carbon dioxide . Therefore, it’s important to store and handle isocyanates in a controlled environment to prevent unwanted reactions .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Bis(isocyanatomethyl)benzene are not well-studied. As an isocyanate, it is expected to interact with various biomolecules, particularly those containing nucleophilic functional groups such as amines and alcohols. These interactions can lead to the formation of urea and urethane linkages, which can alter the structure and function of the biomolecules .

Cellular Effects

They can also induce cellular stress responses and affect cell signaling pathways .

Molecular Mechanism

Isocyanates are known to react with nucleophilic groups in biomolecules, leading to changes in their structure and function . This can affect various cellular processes, including enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Isocyanates are generally reactive and may degrade over time, potentially leading to changes in their effects on cellular function .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Isocyanates are known to be toxic at high doses, and can cause respiratory and dermal sensitization .

Metabolic Pathways

Isocyanates are generally metabolized through conjugation reactions with glutathione, leading to the formation of mercapturic acid derivatives .

Transport and Distribution

Due to its reactivity, it is likely to bind to various cellular components, potentially affecting its localization and accumulation .

Subcellular Localization

Due to its reactivity, it is likely to interact with various cellular components, potentially affecting its localization within the cell .

Biologische Aktivität

Bis(isocyanatomethyl)benzene, also known as 1,3-bis(isocyanatomethyl)benzene or m-xylylene diisocyanate (CAS No. 3634-83-1), is an organic compound characterized by its two isocyanate functional groups attached to a benzene ring. This structure grants it significant reactivity, particularly in industrial applications such as coatings and adhesives. However, its biological activity and potential health hazards warrant detailed examination.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 202.20 g/mol

- Reactivity : The isocyanate groups are highly reactive, allowing for covalent bonding with nucleophiles such as amines and alcohols.

Protein Modification

1,3-Bis(isocyanatomethyl)benzene has been shown to modify proteins by forming covalent bonds with amino groups, which can lead to alterations in enzyme activity and protein structure. This reactivity is crucial in understanding its potential biological implications:

- Enzyme Inhibition : The modification of active sites on enzymes can inhibit their function, potentially leading to metabolic disruptions.

- Allergic Reactions : The compound is classified as a skin irritant and sensitizer, which may cause allergic reactions upon exposure.

Toxicological Studies

Several studies have assessed the toxicological profile of this compound:

- Genotoxicity : Research indicates that both the compound and its hydrolysis product, 1,3-benzenedimethanamine, do not raise significant concerns for genotoxicity in vivo. Tests conducted showed negative results for genotoxic effects in both in vitro and in vivo models .

- Skin and Respiratory Irritation : The compound is known to cause skin irritation and respiratory issues upon inhalation. These effects necessitate stringent safety measures during handling in industrial settings .

Industrial Exposure

A case study involving workers exposed to isocyanate compounds highlighted the risks associated with this compound. Symptoms reported included respiratory distress and skin reactions, emphasizing the need for protective measures when using this compound in manufacturing processes .

Hydrolysis Products

The hydrolysis of this compound leads to 1,3-benzenedimethanamine, which has been evaluated for safety in food contact materials. The European Food Safety Authority (EFSA) concluded that its use does not pose a significant risk if migration levels remain below established thresholds .

Data Table: Toxicological Profile Summary

| Property | Finding |

|---|---|

| Genotoxicity | Negative (in vitro and in vivo) |

| Skin Irritation | Yes (classified as a skin irritant) |

| Respiratory Effects | Yes (potential for respiratory irritation) |

| Hydrolysis Product | 1,3-benzenedimethanamine |

| Safety Threshold (Food Contact) | Migration < 0.05 mg/kg food |

Eigenschaften

IUPAC Name |

1,2-bis(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-7-11-5-9-3-1-2-4-10(9)6-12-8-14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTHNVSLHLHISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922174 | |

| Record name | 1,2-Bis(isocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25854-16-4, 116846-29-8 | |

| Record name | Benzene, bis(isocyanatomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025854164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, bis(isocyanatomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(isocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Xylylene Diisocyanate?

A1: Xylylene Diisocyanate has the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol.

Q2: How is the structure of Xylylene Diisocyanate confirmed?

A2: Techniques like Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), and 13C Nuclear Magnetic Resonance (13C NMR) are employed to confirm the structure of Xylylene Diisocyanate. []

Q3: What is the primary reaction Xylylene Diisocyanate undergoes?

A3: The primary reaction is with alcohols to form polyurethane. The isocyanate groups (-NCO) react with the hydroxyl groups (-OH) of alcohols, creating urethane linkages. [, ]

Q4: What are the advantages of using Xylylene Diisocyanate in polyurethane production?

A4: Xylylene Diisocyanate is known to impart excellent yellowing resistance and weather resistance to polyurethane products, making it suitable for applications requiring long-term durability. []

Q5: In which industries is Xylylene Diisocyanate-based polyurethane commonly used?

A5: Due to its desirable properties, Xylylene Diisocyanate finds applications in various industries, including optical polymer composites, construction, and automotive. []

Q6: Are there any specific examples of Xylylene Diisocyanate use in optical applications?

A6: Yes, Xylylene Diisocyanate can be used to synthesize high refractive index polyurethanes with potential applications in optical lenses and devices. [] It has also been used in the production of moisture-resistant protective films for optical crystals like KDP. []

Q7: What are the characteristics of polyurethane films made from Xylylene Diisocyanate?

A7: Polyurethane films derived from Xylylene Diisocyanate exhibit enhanced thermal stability when the crosslink density is high. Additionally, these films demonstrate good solvent resistance, particularly at higher crosslink densities. []

Q8: What influences the moisture resistance of Xylylene Diisocyanate-based polyurethane?

A8: The moisture resistance of these polyurethane structures is influenced by both the crosslink density and the type of polyol used in conjunction with Xylylene Diisocyanate during the synthesis. []

Q9: How does Xylylene Diisocyanate compare to other diisocyanates in terms of UV resistance?

A9: Studies suggest that the UV resistance of polyurethane films decreases in the following order: Tolylene Diisocyanate (TDI) > Polyphenyl Polymethylene Polyisocyanate (PAPI) > Xylylene Diisocyanate (XDI). []

Q10: Is Xylylene Diisocyanate used as a catalyst?

A10: While Xylylene Diisocyanate is primarily used as a monomer in polyurethane synthesis, its reactivity can be exploited in catalytic applications. For example, it can be used to modify other materials, such as tetrahydrophthalic acid diglycidyl acylic ester, to improve their properties for specific applications like UV-cured paints. []

Q11: What are some promising non-phosgene methods for Xylylene Diisocyanate synthesis?

A11: One promising approach involves reacting m-xylylenediamine with bis(trichloromethyl) carbonate, a less toxic alternative to phosgene. [] Another method involves the thermal decomposition of a halogen atom-eliminated bisamide compound. []

Q12: Are there any challenges associated with Xylylene Diisocyanate production?

A12: Yes, obtaining high-purity Xylylene Diisocyanate is challenging due to its thermal sensitivity and tendency to polymerize. Specialized techniques like crystallization distillation are being investigated to overcome these challenges. []

Q13: What are the safety concerns associated with Xylylene Diisocyanate?

A13: Like other diisocyanates, Xylylene Diisocyanate is a potential respiratory sensitizer and can cause allergic reactions upon inhalation or skin contact. Proper handling and safety measures are crucial when working with this compound. []

Q14: What is the hydrolysis product of Xylylene Diisocyanate, and does it raise any safety concerns?

A14: Xylylene Diisocyanate hydrolyzes rapidly and completely to 1,3-benzenedimethanamine in water and simulated gastric fluid. While 1,3-benzenedimethanamine has been tested for genotoxicity and found to be negative, the overall safety profile of Xylylene Diisocyanate and its degradation products requires careful consideration. []

Q15: Are there regulations governing the use of Xylylene Diisocyanate in food contact materials?

A15: Yes, regulatory bodies like the European Food Safety Authority (EFSA) have established specific migration limits for 1,3-benzenedimethanamine, the hydrolysis product of Xylylene Diisocyanate, in food contact applications. []

Q16: What are the environmental concerns related to Xylylene Diisocyanate?

A16: The potential environmental impact of Xylylene Diisocyanate, particularly its release and degradation in the environment, requires further investigation. Implementing effective waste management and recycling strategies for Xylylene Diisocyanate-containing materials is crucial to minimize any adverse ecological effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.